molecular formula C13H21N3 B2667755 1-Isobutyl-4-(pyridin-2-yl)piperazine CAS No. 2182634-33-7

1-Isobutyl-4-(pyridin-2-yl)piperazine

Cat. No.: B2667755
CAS No.: 2182634-33-7
M. Wt: 219.332
InChI Key: AZBOCSLJWYSCSG-UHFFFAOYSA-N
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Description

1-Isobutyl-4-(pyridin-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-4-(pyridin-2-yl)piperazine typically involves the reaction of pyridine derivatives with piperazine. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like chloroform or methanol .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-4-(pyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, bases like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 1-Isobutyl-4-(pyridin-2-yl)piperazine involves its interaction with molecular targets such as α2-adrenoceptors. By binding to these receptors, the compound can modulate the sympathetic nervous system, leading to its sympatholytic effects . The pathways involved include the inhibition of adrenergic signaling, which can affect various physiological processes.

Comparison with Similar Compounds

Uniqueness: 1-Isobutyl-4-(pyridin-2-yl)piperazine stands out due to its specific isobutyl substitution, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a unique candidate for further research and development in various scientific fields.

Properties

IUPAC Name

1-(2-methylpropyl)-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-12(2)11-15-7-9-16(10-8-15)13-5-3-4-6-14-13/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBOCSLJWYSCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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